molecular formula C19H20N2O5S B2447738 Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate CAS No. 1421443-26-6

Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate

Cat. No.: B2447738
CAS No.: 1421443-26-6
M. Wt: 388.44
InChI Key: GOSLVOYPMKDNMF-UHFFFAOYSA-N
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Description

Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate is a complex organic compound that features a morpholine ring, a thiophene moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with morpholine and benzoic acid derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene and morpholine moieties can play crucial roles in binding to these targets, influencing the compound’s overall efficacy and specificity.

Comparison with Similar Compounds

Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate can be compared to other thiophene and morpholine derivatives:

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene ring but differ in their functional groups and overall structure.

    Morpholine Derivatives: Compounds such as morpholine-4-carboxylic acid and morpholine-3,5-dione have similar morpholine rings but differ in their substituents and reactivity.

The uniqueness of this compound lies in its combination of the thiophene, morpholine, and benzoate ester moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-2-26-19(24)13-5-7-14(8-6-13)20-18(23)16-11-25-12-17(22)21(16)10-15-4-3-9-27-15/h3-9,16H,2,10-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSLVOYPMKDNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2COCC(=O)N2CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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